molecular formula C18H14F3NO4 B12123896 Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12123896
M. Wt: 365.3 g/mol
InChI Key: PHWHHOYDLYSXLI-UHFFFAOYSA-N
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Description

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and furan-2-carboxylic acid. Key steps may involve:

    Formation of the quinoline core: This can be achieved through various cyclization reactions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Coupling with furan-2-carboxylic acid: This step may involve esterification reactions using catalysts and specific solvents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Use of continuous flow reactors: to improve reaction efficiency.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: This may reduce the carbonyl groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.

    Furan derivatives: Such as furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

Uniqueness

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is unique due to the presence of both quinoline and furan moieties, along with the trifluoromethyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14F3NO4

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 5-[[2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H14F3NO4/c1-10-8-14(23)12-4-3-5-13(18(19,20)21)16(12)22(10)9-11-6-7-15(26-11)17(24)25-2/h3-8H,9H2,1-2H3

InChI Key

PHWHHOYDLYSXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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